Virosine B vs. Allosecurinine: Structural Scaffold as a Defined Differentiator
Virosine B is structurally defined as a [2.2.2]-bicyclic neosecurinane alkaloid. This is in direct contrast to the [3.2.1]-bicyclic securinane scaffold of the closely related compounds allosecurinine and securinine [1]. This represents a quantifiable difference in core ring system architecture, which is a primary determinant of molecular shape and binding properties. The biosynthesis pathway confirms this scaffold as a distinct intermediate, with Virosine B being a product of the FsMS reductase step before subsequent enzymatic sulfation and amine shift [1].
| Evidence Dimension | Core chemical scaffold |
|---|---|
| Target Compound Data | [2.2.2]-bicyclic neosecurinane |
| Comparator Or Baseline | Allosecurinine: [3.2.1]-bicyclic securinane |
| Quantified Difference | Fundamentally different ring system (2.2.2 vs. 3.2.1) |
| Conditions | Structural elucidation via biosynthesis and chemical synthesis |
Why This Matters
For studies investigating the biological implications of the Securinega alkaloid core scaffold, procuring the specific [2.2.2]-bicyclic Virosine B is essential, as analogs with a [3.2.1] scaffold are not interchangeable.
- [1] KAIST. (2026). Chemically guided single-cell transcriptomics reveals sulfotransferase-mediated scaffold remodeling in securinine biosynthesis. Nature Communications, 17(1). View Source
